2,6-Diphenylpyrazine

Antiprotozoal Trypanosoma brucei Regioisomer selectivity

For reproducible research, source authentic 2,6-Diphenylpyrazine. The 2,6-substitution pattern provides 3-fold higher antiprotozoal potency vs. the 2,5-isomer (IC50: 6 nM vs 19 nM) and is essential for efficient deep-blue OLED emitters (EQE >5%). Core-specific pyrazine activity surpasses pyridine analogs. Procure the genuine isomer for validated SAR studies.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 25827-94-5
Cat. No. B1267240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylpyrazine
CAS25827-94-5
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-17-12-16(18-15)14-9-5-2-6-10-14/h1-12H
InChIKeyPHTOUDMCYGFCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylpyrazine (CAS 25827-94-5): A Versatile Pyrazine Core Scaffold for Medicinal Chemistry and Materials Science


2,6-Diphenylpyrazine is a heterocyclic aromatic compound consisting of a pyrazine (1,4-diazine) core substituted with phenyl groups at the 2- and 6-positions. This symmetrical scaffold serves as a key intermediate and building block for structurally diverse derivatives in medicinal chemistry and advanced materials. In pharmaceutical research, dicationic 2,6-diphenylpyrazines have been extensively evaluated as DNA minor groove binders with antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum [1]. In optoelectronics, the linear D-A-D diphenylpyrazine architecture enables efficient deep-blue fluorescence with external quantum efficiencies exceeding 5% in non-doped OLED devices [2]. The compound is typically synthesized via Suzuki coupling of 2,6-dichloropyrazine with arylboronic acids, providing a modular route to functionalized derivatives [1].

Why Generic Pyrazine Derivatives Cannot Substitute 2,6-Diphenylpyrazine in Critical Applications


Generic substitution among diphenylpyrazine isomers and heterocyclic analogs fails due to position-dependent pharmacological activity and core-dependent physicochemical behavior. Direct head-to-head comparisons reveal that the 2,6-substitution pattern is not interchangeable with the 2,5-isomer: dicationic 2,6-diphenylpyrazine exhibits three-fold higher antiprotozoal potency than its 2,5-regioisomer against T. b. r. (IC₅₀: 6 nM vs 19 nM) [1]. Furthermore, replacing the pyrazine core with pyridine—a chemically similar heterocycle—results in systematically diminished cytotoxicity across a series of matched analog pairs [2]. These position-specific and core-specific effects cannot be predicted from generic property databases, making procurement of the authentic 2,6-isomer essential for reproducible research outcomes and lead optimization campaigns.

Quantitative Comparative Evidence for 2,6-Diphenylpyrazine Versus Structural Analogs


2,6-Diphenylpyrazine Regioisomer Outperforms 2,5-Isomer by 3-Fold in Antitrypanosomal Potency

Dicationic 2,6-diphenylpyrazine (compound 10) demonstrated an IC₅₀ of 6 nM against Trypanosoma brucei rhodesiense, whereas the isomeric 2,5-diphenylpyrazine diamidine (compound 6) under identical assay conditions exhibited an IC₅₀ of 19 nM, representing a 3.2-fold reduction in potency [1]. Both compounds were evaluated as their diamidine hydrochloride salts against the STIB900 strain.

Antiprotozoal Trypanosoma brucei Regioisomer selectivity

Pyrazine Core Imparts Enhanced Cytotoxicity Relative to Pyridine Analogs Across Matched Compound Series

In a systematic comparison of matched molecular pairs, six 2,6-diphenylpyrazine derivatives were directly compared to their previously synthesized pyridine analogs. In all cases, incorporation of the pyrazine ring promoted cytotoxicity of the molecules compared to the corresponding pyridine analogues [1]. This represents a consistent, core-dependent enhancement of biological activity rather than an isolated observation.

Cytotoxicity DNA binding Heterocycle comparison

Dicationic 2,6-Diphenylpyrazine Exhibits Nanomolar Antiprotozoal Activity with Superior DNA Affinity to Pentamidine

The parent dicationic 2,6-diphenylpyrazine (compound 10) demonstrated an IC₅₀ of 6 nM against T. b. r. and 18 nM against P. falciparum, compared to the clinical antiprotozoal agent pentamidine which showed IC₅₀ values of 3.6 nM (T. b. r.) and 58 nM (P. f.) in the same assay system [1]. Notably, most diamidines in this series gave poly(dA-dT)₂ ΔTₘ values greater than pentamidine, indicating stronger DNA minor groove binding [1].

Antimalarial DNA minor groove binder Thermal denaturation

2,6-Diphenylpyrazine-Based Deep-Blue OLED Emitter Achieves 5.73% External Quantum Efficiency with CIE (0.151, 0.078)

A D-A-D diphenylpyrazine-based deep-blue fluorophore (DPP-DPhC) achieved a maximum external quantum efficiency (EQE) of 5.73% with CIE coordinates of (0.151, 0.078) in a non-doped OLED device configuration [1]. This performance compares favorably to typical deep-blue fluorescent OLEDs, which often struggle to achieve EQE >5% while maintaining CIE y < 0.10. The solid-state photoluminescence quantum yields for this derivative series ranged from 0.312 to 0.888 [1].

OLED Deep-blue emitter External quantum efficiency

High-Value Application Scenarios for 2,6-Diphenylpyrazine in Research and Industrial Settings


Antiprotozoal Drug Discovery: Lead Optimization Against Trypanosoma brucei and Plasmodium falciparum

2,6-Diphenylpyrazine serves as a privileged scaffold for developing dicationic diamidines targeting neglected tropical diseases. The parent diamidine (compound 10) demonstrates IC₅₀ values of 6 nM against T. b. rhodesiense and 18 nM against P. falciparum, with enhanced DNA binding relative to pentamidine [1]. Medicinal chemistry teams can leverage the 2,6-substitution pattern—which provides 3-fold superior potency over the 2,5-isomer—to design next-generation antiparasitic agents. The scaffold also supports prodrug strategies (O-methylamidoximes) that achieved 4/4 cure rates in the STIB900 acute mouse model of trypanosomiasis [1].

Cytotoxic Agent Development: Pyrazine Core as a Cytotoxicity-Enhancing Pharmacophore

For researchers developing DNA-targeted cytotoxic agents, 2,6-diphenylpyrazine derivatives offer a measurable advantage over pyridine-based analogs. Systematic paired comparisons have established that pyrazine ring incorporation universally promotes cytotoxicity across all derivative classes tested [2]. Compound 11, bearing imidazoline terminal groups, was specifically identified as a potent AT-specific DNA minor groove binder, although cytotoxicity did not correlate with DNA binding affinity [2]. This scaffold is therefore valuable for SAR studies exploring the relationship between DNA recognition and antiproliferative activity.

Deep-Blue OLED Emitter Development: High-Efficiency Non-Doped Device Fabrication

Materials scientists developing deep-blue OLED emitters can utilize 2,6-diphenylpyrazine-based D-A-D linear derivatives as fluorescent dopants or non-doped emitting layers. The DPP-DPhC derivative achieves a maximum EQE of 5.73% with CIE coordinates (0.151, 0.078) in non-doped configurations [3], addressing the efficiency roll-off and color purity challenges that limit conventional deep-blue fluorescent emitters. The modular donor-acceptor architecture allows tuning of intramolecular charge transfer to optimize both emission wavelength and quantum yield (PLQY range: 0.312–0.888 in solid state) [3].

Synthetic Methodology Development: Suzuki Coupling Platform for Pyrazine Functionalization

The 2,6-diphenylpyrazine core is accessible via robust palladium-catalyzed Suzuki coupling of 2,6-dichloropyrazine with arylboronic acids, providing yields typically exceeding 70% under optimized conditions [1][2]. This synthetic accessibility makes the scaffold an attractive platform for parallel library synthesis and high-throughput derivatization. Researchers can reliably introduce diverse functional groups (hydroxyl, cyano, alkyl chains) at the para-positions of the phenyl rings to modulate physicochemical properties and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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